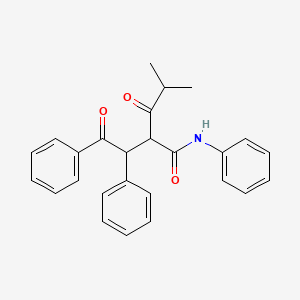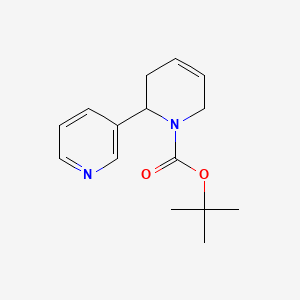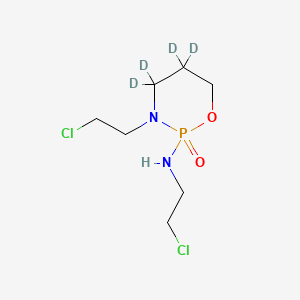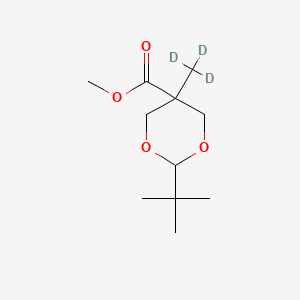
Indomethacin-d4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indomethacin-d4 Methyl Ester is a deuterium-labeled derivative of Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Indomethacin. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Indomethacin-d4 Methyl Ester involves the deuteration of Indomethacin. The process typically includes the condensation of Indomethacin with an equimolar quantity of an appropriate alcoholic compound in anhydrous dichloromethane, in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction conditions are carefully controlled to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to achieve the desired deuterium labeling. The product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: Indomethacin-d4 Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent compound, Indomethacin.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions include various derivatives of Indomethacin, which are useful in further pharmacological studies .
Aplicaciones Científicas De Investigación
Indomethacin-d4 Methyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying the metabolic pathways of Indomethacin.
Biology: The compound helps in understanding the biological effects of Indomethacin at the cellular level.
Medicine: It is used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Indomethacin.
Industry: The compound is used in the development of new NSAIDs with improved pharmacological profiles
Mecanismo De Acción
Indomethacin-d4 Methyl Ester exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation, pain, and fever. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Indomethacin: The parent compound, which is a nonselective COX inhibitor.
Diclofenac: Another NSAID with similar anti-inflammatory properties.
Celecoxib: A selective COX-2 inhibitor with fewer gastrointestinal side effects
Uniqueness: Indomethacin-d4 Methyl Ester is unique due to its deuterium labeling, which allows for precise tracing in pharmacokinetic studies without altering its biological activity. This makes it an invaluable tool in drug development and research .
Propiedades
Número CAS |
1217064-61-3 |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
375.841 |
Nombre IUPAC |
methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |
Clave InChI |
OKHORWCUMZIORR-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Sinónimos |
1-(4-(Chlorobenzoyl-d4))-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester; Methyl N-(p-Chlorobenzoyl-d4)-2-methyl-5-methoxy-3-indolylacetate; L 588983-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B564887.png)
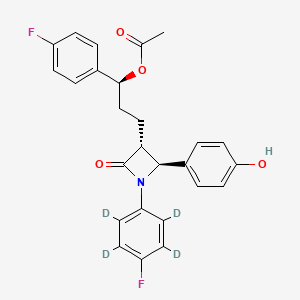
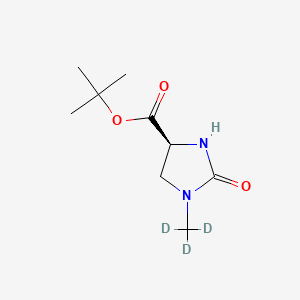
![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)
